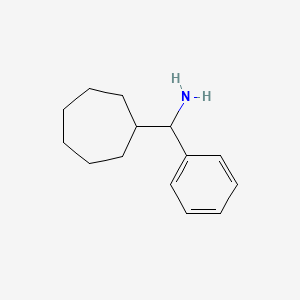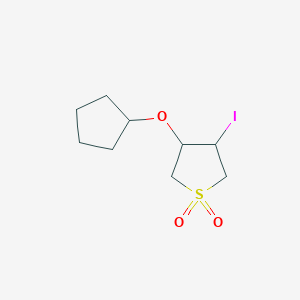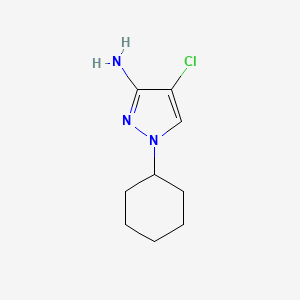
4-chloro-1-cyclohexyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-cyclohexyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cyclohexyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of 4-amino-1-cyclohexyl-1H-pyrazole.
Substitution: Formation of 4-substituted-1-cyclohexyl-1H-pyrazoles.
Scientific Research Applications
4-chloro-1-cyclohexyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain kinases or bind to receptor sites, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-chloro-1-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
4-chloro-1-cyclohexyl-1H-pyrazol-3-amine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-1-cyclohexylpyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
GOJRSDGNLOXAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
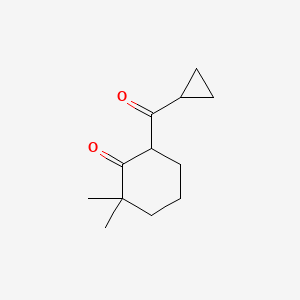

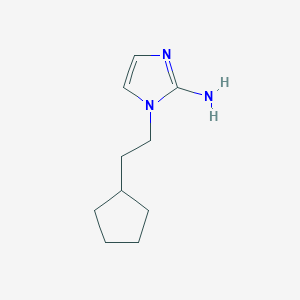
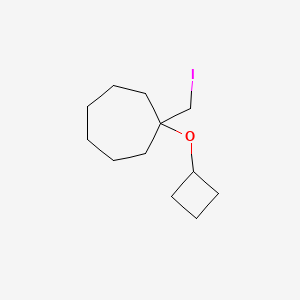
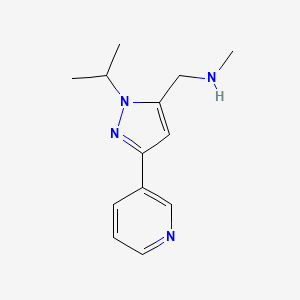
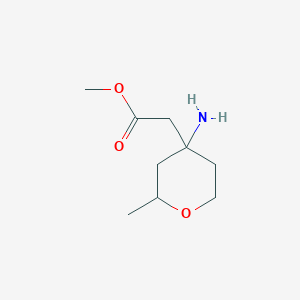
![5-Fluoro-2-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13321825.png)
amine](/img/structure/B13321826.png)
![4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
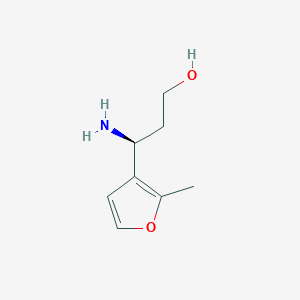
![1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B13321844.png)
